![molecular formula C20H27N3O3 B5557497 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)
8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazaspirodecanone compounds involves reactions of methyl aryl carboxylates with diphenylguanidine, yielding derivatives like 8-hydroxy-2-imino-triazaspiro[4.4]non-ene-diones, which are structurally similar to the compound (Bubnov et al., 2011). Such synthetic pathways highlight the complexity and versatility in the formation of spirocyclic and triaza compounds.
Molecular Structure Analysis
The molecular and crystalline structure of related compounds, such as 9-benzoyl-8-hydroxy-2-imino-triazaspiro[4.4]non-ene-diones, has been elucidated using X-ray analysis, revealing detailed insights into their stereochemistry and molecular conformation (Bubnov et al., 2011).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from similar molecules, where reactions with amino acids and nitrilimines lead to various substituted triazaspiro[4.5]dec-2-enes with significant antimicrobial activities (Dalloul et al., 2017). This suggests that the compound may also participate in bioactive reactions, potentially offering a basis for developing antimicrobial agents.
Physical Properties Analysis
While specific studies on the physical properties of "8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one" are not directly available, related research on triazaspirodecanones indicates that such compounds generally exhibit moderate lipophilicity and high affinity for certain biological receptors, implying solubility and stability characteristics conducive to biomedical applications (Waterhouse et al., 1998).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that certain compounds structurally related to 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one exhibit significant antimicrobial activity. For instance, a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, which include similar triazole, piperidine, and sulfonamide moieties, demonstrated antimicrobial effectiveness against several strains of microbes (Dalloul et al., 2017).
Pharmaceutical Chemistry and Medicine
Compounds related to the chemical structure of 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one have been studied for their potential applications in pharmaceutical chemistry and medicine. A study on 8-Aroyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazine-1,6,7(1H)-triones, which react similarly to form triazaspiro non-enolates, indicates their promise in these fields (Tretyakov et al., 2021).
Antihypertensive Agents
Research dating back to 1981 on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share a part of the structural framework with the compound , revealed their potential as antihypertensive agents. These studies involved evaluating their efficacy in lowering blood pressure in spontaneous hypertensive rats (Caroon et al., 1981).
Epidermal Growth Factor Receptor Inhibitors
The structure of 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one shares similarities with triazaspiro[4.5]dec-8-ene derivatives. These derivatives have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors, showing significant inhibitory activity, which could be beneficial in the treatment of cancers like breast cancer (Fleita et al., 2013).
HIV Entry Inhibitors
Compounds structurally related to the subject compound have been studied for their role as HIV entry inhibitors. For example, a study on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), which shares a similar spiro framework, revealed its potential as a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1 (Watson et al., 2005).
Corrosion Inhibition
Research has also explored the use of spirocyclopropane derivatives, related in structural theme to the compound , for mild steel protection in acidic environments. These compounds have shown effective corrosion inhibition properties, which is significant in the field of materials chemistry and physics (Chafiq et al., 2020).
Eigenschaften
IUPAC Name |
8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14-21-18(25)20(22-14)10-12-23(13-11-20)17(24)16-6-4-15(5-7-16)8-9-19(2,3)26/h4-7,26H,8-13H2,1-3H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSKFQPUAFFRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCN(CC2)C(=O)C3=CC=C(C=C3)CCC(C)(C)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

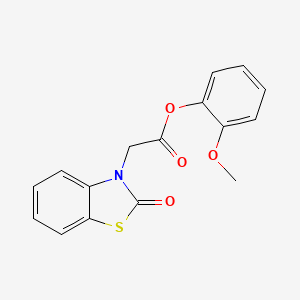
![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)
![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)
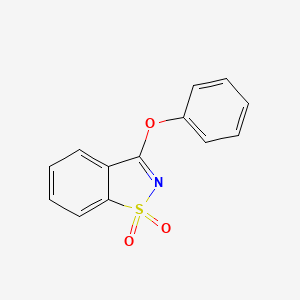
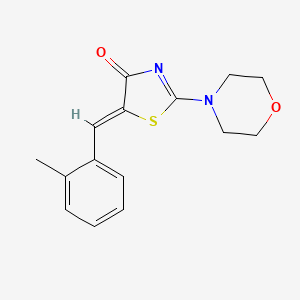
![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)
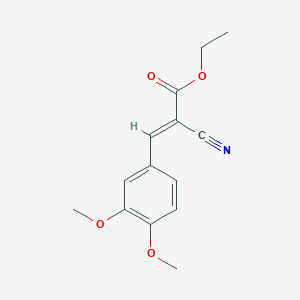

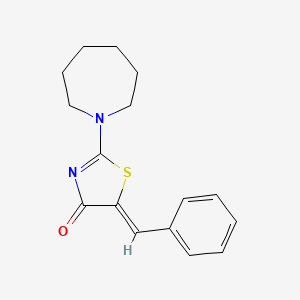
![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
